Technical Whitepaper: Chemical Properties, Synthesis, and Application of 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole and its Derivatives
Technical Whitepaper: Chemical Properties, Synthesis, and Application of 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole and its Derivatives
Executive Summary
In modern medicinal chemistry and agrochemical development, the functionalized pyrazole ring represents a privileged structural motif. Specifically, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole (also known as 1-isopropyl-3,5-dimethylpyrazole) and its C4-substituted derivatives serve as highly versatile building blocks. By precisely tuning the steric and electronic parameters of the pyrazole core—utilizing an N-isopropyl group for metabolic stability and C3/C5 methyl groups for electron donation—chemists can generate highly specific ligands and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the compound's structural causality, physicochemical properties, and field-proven synthetic methodologies.
Molecular Architecture & Physicochemical Profile
The utility of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole stems from its unique substitution pattern. While imidazoles possess high basicity, the basicity of pyrazoles is significantly lower due to the mutual inductive influence of the two adjacent nitrogen atoms in the heteroaromatic ring[1],[2]. This reduced basicity prevents unwanted complexation with Lewis acid catalysts during downstream synthesis and modulates the pharmacokinetic profile of the final drug candidate.
The most commercially significant derivative of this scaffold is 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1007542-01-9), which is widely utilized as an API intermediate[],[4].
Table 1: Physicochemical Profile of Key Derivative (CAS 1007542-01-9)
| Parameter | Specification / Value |
| Chemical Name | 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
| CAS Registry Number | 1007542-01-9 |
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| Physical Appearance | White crystalline powder |
| Purity Standard | ≥ 99% (Typical API intermediate grade) |
| Storage Conditions | Room temperature, desiccated |
| Primary Applications | API building block, Agrochemical intermediate |
Structural Causality & Pharmacophore Mapping
As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over simpler analogs (such as 1-methylpyrazole). The design of this molecule is a masterclass in structural causality:
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N1-Isopropyl Group (Steric Shielding): The bulky isopropyl group increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability. More importantly, it provides steric hindrance around the N1 position, effectively shielding the molecule from cytochrome P450-mediated N-dealkylation—a common metabolic liability in methyl-substituted heterocycles.
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C3/C5-Methyl Groups (Electronic Tuning): The two methyl groups exert a strong electron-donating inductive effect (+I). This enriches the electron density of the pyrazole π-system.
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C4-Nucleophilicity: Because the C3 and C5 positions are blocked by the methyl groups, and the ring is electron-rich, the C4 position becomes highly nucleophilic. This allows for highly regioselective electrophilic aromatic substitution (EAS) reactions, such as formylation or halogenation, without the risk of forming structural isomers.
Structural causality and pharmacophore mapping of the substituted pyrazole scaffold.
Synthetic Methodologies & Self-Validating Protocols
To ensure high reproducibility and trustworthiness, the following workflows represent self-validating protocols. Each step includes the mechanistic rationale and in-process validation techniques required to synthesize the base pyrazole, the 4-carbaldehyde intermediate[5],[6], and the final 4-carboxylic acid[7].
Synthesis and C4-functionalization workflow of 1-isopropyl-3,5-dimethyl-1H-pyrazole.
Protocol A: Knorr-Type Cyclocondensation
Objective: Construct the core pyrazole ring.
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Preparation: Suspend isopropylhydrazine hydrochloride (1.0 eq) in absolute ethanol.
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Neutralization: Add triethylamine (1.1 eq) dropwise at 0 °C.
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Causality: Triethylamine neutralizes the hydrochloride salt, liberating the free hydrazine required for the initial nucleophilic attack on the diketone.
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Condensation: Slowly add acetylacetone (pentane-2,4-dione, 1.0 eq). Reflux the mixture for 2 hours.
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Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is self-validated when the UV-active acetylacetone spot disappears, replaced by a new, highly non-polar spot.
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Workup: Concentrate under reduced pressure. Partition between EtOAc and H2O. Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude product as a pale yellow oil.
Protocol B: Vilsmeier-Haack Formylation
Objective: Synthesize 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde[6].
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Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl3 (1.2 eq) dropwise under N2. Stir for 30 mins.
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Causality: DMF acts as both solvent and reactant, forming the highly electrophilic chloromethyleniminium ion (Vilsmeier reagent).
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Substitution: Add the pyrazole from Protocol A (1.0 eq) dissolved in DMF. Heat to 90 °C for 4 hours. Elevated temperature overcomes the activation energy required for substitution at the sterically hindered C4 position.
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Validation: Quench a micro-aliquot in saturated NaHCO3, extract with EtOAc, and check TLC. A new, highly UV-active spot (the aldehyde) will appear at a lower Rf than the starting material.
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Workup: Pour the cooled mixture into ice water. Neutralize carefully with 2M NaOH to pH 7-8 to hydrolyze the iminium intermediate into the final aldehyde. Extract with DCM, dry, and concentrate.
Protocol C: Chemoselective Pinnick Oxidation
Objective: Convert the 4-carbaldehyde to the 4-carboxylic acid (CAS 1007542-01-9)[],[4].
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Setup: Dissolve the aldehyde (1.0 eq) in a mixture of t-BuOH and H2O (4:1). Add 2-methyl-2-butene (5.0 eq) as a hypochlorite scavenger.
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Oxidation: Add NaH2PO4 (0.5 eq) as a buffer, followed by NaClO2 (1.5 eq) in portions. Stir at room temperature for 3 hours.
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Causality: Standard oxidants like KMnO4 can cause oxidative cleavage of the C3/C5 methyl groups or degrade the electron-rich pyrazole ring. The Pinnick oxidation is highly chemoselective for aldehydes. The 2-methyl-2-butene scavenger prevents unwanted electrophilic chlorination of the pyrazole ring by HOCl, a byproduct of the oxidation.
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Validation: TLC (DCM:MeOH 9:1) will show the disappearance of the aldehyde and the formation of a baseline spot corresponding to the highly polar carboxylic acid.
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Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc. Wash with water, dry, and concentrate. Recrystallize from ethanol/water to yield the pure white powder.
Analytical Characterization
Verification of the final 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid should be conducted via 1H NMR and LC-MS. The 1H NMR spectrum (in DMSO-d6) will distinctively lack the aromatic C4-proton (which typically appears around 5.8-6.0 ppm in the unsubstituted core), instead showing a broad singlet far downfield (~12.5 ppm) for the carboxylic acid proton. The isopropyl septet (~4.5 ppm) and doublet (~1.4 ppm) will confirm the retention of the N1-alkyl group, while the C3/C5 methyl groups will appear as distinct singlets (~2.3 and 2.5 ppm), differentiated by their proximity to the N-isopropyl group.
References
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CAS 1007542-01-9 (3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid) - Building Block / BOC Sciences. BOC Sciences.
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1-isopropyl-3,5-dimethyl-1h-pyrazole-4-carbaldehyde (C9H14N2O) - PubChemLite. University of Luxembourg.5
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1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid | Pharmaffiliates. Pharmaffiliates.7
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1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde – Chem-Impex. Chem-Impex International.6
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1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid(SALTDATA: FREE). LookChem.4
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Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry. National Institutes of Health (PMC).1
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Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry. Semantic Scholar.2
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